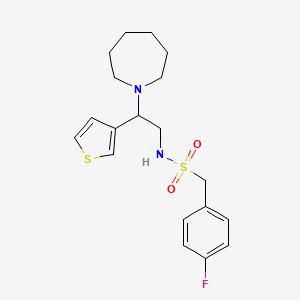

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a structurally complex compound featuring a seven-membered azepane ring, a thiophen-3-yl group, a 4-fluorophenyl substituent, and a methanesulfonamide moiety. The azepane ring may confer conformational flexibility, influencing target binding kinetics compared to smaller heterocycles like piperazine .

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O2S2/c20-18-7-5-16(6-8-18)15-26(23,24)21-13-19(17-9-12-25-14-17)22-10-3-1-2-4-11-22/h5-9,12,14,19,21H,1-4,10-11,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTSYIPUHRSMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structural Overview

The compound features a complex structure that includes:

- Azepane ring : A seven-membered saturated nitrogen-containing ring.

- Thiophene moiety : A five-membered ring containing sulfur.

- Methanesulfonamide group : A sulfonamide functional group attached to a phenyl ring substituted with fluorine.

The molecular formula is with a molecular weight of approximately 376.5 g/mol.

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

- Histone Deacetylase Inhibition : The compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in cancer therapy.

- Protein Tyrosine Phosphatase Inhibition : Similar compounds have shown inhibitory effects on protein tyrosine phosphatases (PTPases), which are involved in cell signaling pathways. This inhibition may have implications for treating cancers and autoimmune disorders.

- Glycine Transporter Inhibition : Research indicates that modifications to the azepane structure can enhance the potency of glycine transporter inhibitors, potentially positioning this compound as a candidate for neurological applications .

Biological Activity Data

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| HDAC Inhibition | Induces apoptosis in cancer cells | Cancer therapy |

| PTPase Inhibition | Regulates cellular growth and signaling | Treatment of cancers and autoimmune diseases |

| GlyT1 Inhibition | Modulates neurotransmitter levels | Neurological disorders |

Case Study 1: HDAC Inhibition

In a study investigating the effects of various sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells, demonstrating its potential as an HDAC inhibitor. Cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

Case Study 2: PTPase Activity

Another study evaluated the inhibitory effects of this compound on specific PTPases involved in cellular signaling. The results indicated that the compound effectively reduced PTPase activity in vitro, leading to altered phosphorylation states of key signaling proteins. This suggests its utility in modulating pathways associated with tumor progression.

Comparison with Similar Compounds

Key Observations:

The oxazolidinone ring in ’s compound introduces rigidity and chiral centers, which may enhance stereoselective interactions .

Substituent Effects: The 4-fluorophenyl group in the target compound improves lipophilicity relative to non-fluorinated analogs, favoring membrane permeability. However, compound 3b’s 3-(trifluoromethyl)phenyl group provides stronger electron-withdrawing effects, which could enhance receptor binding affinity . The methanesulfonamide group in the target compound differs from the thioamide in ’s analogs; sulfonamides generally exhibit higher metabolic stability due to resistance to hydrolysis .

Functional Group Diversity :

- The triazole moiety in ’s compound enables π-π stacking interactions, absent in the target compound’s structure, which may influence solubility and protein binding .

Pharmacological and Pharmacokinetic Profiles

Hypothetical Data Based on Structural Analogues:

- Binding Affinity : Piperazine-based compounds (e.g., 3b) show high affinity for dopamine D3 receptors (Ki < 10 nM) due to optimal fit within the receptor pocket . The target compound’s azepane core may reduce affinity slightly but improve selectivity for peripheral targets.

- Metabolic Stability : Sulfonamides (target compound, ) are less prone to CYP450-mediated oxidation compared to thioamides or benzamides, suggesting longer half-lives .

- Solubility : The fluorophenyl group in the target compound may reduce aqueous solubility compared to polar triazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.